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Compound of Interest

Compound Name: RS 8359

Cat. No.: B1680135 Get Quote

An In-Depth Technical Guide to RS 8359

Introduction
RS 8359 is a novel, potent, and highly selective reversible inhibitor of monoamine oxidase A

(MAO-A), which has been investigated for its antidepressant properties.[1][2][3] Its high

selectivity for MAO-A over MAO-B minimizes the risk of the "cheese effect," a hypertensive

crisis associated with older, non-selective MAO inhibitors, thus offering a potentially safer

therapeutic profile.[3] This document provides a comprehensive overview of the chemical

structure, properties, pharmacology, and metabolic pathways of RS 8359, intended for

researchers and professionals in drug development.

Chemical Structure and Properties
RS 8359, with the IUPAC name 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-

yl)amino]benzonitrile, is a chiral molecule existing as a racemic mixture of (R)- and (S)-

enantiomers.[4][5][6] The core structure consists of a cyclopenta[d]pyrimidine ring system

linked to a benzonitrile moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1680135?utm_src=pdf-interest
https://www.benchchem.com/product/b1680135?utm_src=pdf-body
https://www.benchchem.com/product/b1680135?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16823812/
https://www.medchemexpress.com/RS_8359.html?locale=ko-KR
https://pubmed.ncbi.nlm.nih.gov/9466163/
https://pubmed.ncbi.nlm.nih.gov/9466163/
https://www.benchchem.com/product/b1680135?utm_src=pdf-body
https://www.benchchem.com/product/b1680135?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10375171/
https://www.researchgate.net/publication/347033856_Reversible_and_specific_inhibition_of_monoamine_oxidase_type-A_by_RS-8359/download
https://www.adooq.com/cell-metabolism/monoamine-oxidase-mao.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-RS 8359

(R)-RS 8359

s_struct

r_struct

Click to download full resolution via product page

Caption: Chemical structures of the (S) and (R) enantiomers of RS 8359.

Table 1: Chemical and Physical Properties of RS 8359

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1680135?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680135?utm_src=pdf-body
https://www.benchchem.com/product/b1680135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name

4-[(7-hydroxy-6,7-dihydro-5H-

cyclopenta[d]pyrimidin-4-

yl)amino]benzonitrile

[4]

Molecular Formula C₁₄H₁₂N₄O [1][5][7]

Molecular Weight 252.27 g/mol [1][5][7]

CAS Number 105365-76-2 [1]

Appearance White to off-white solid [1]

Stereochemistry Racemic [5]

SMILES
OC1C2=NC=NC(NC3=CC=C(

C#N)C=C3)=C2CC1
[1]

InChI Key
YKTSVZRWKHWINV-

UHFFFAOYSA-N
[4][5]

Solubility
Soluble in DMSO at 50 mg/mL

(with heating)
[1]

Storage
Powder: -20°C for 3 years. In

solvent: -80°C for 6 months.
[1]

Pharmacology and Mechanism of Action
RS 8359 is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] MAO-A is a key

enzyme in the catabolism of monoamine neurotransmitters such as serotonin (5-HT),

norepinephrine (NE), and dopamine (DA). By inhibiting MAO-A, RS 8359 increases the

synaptic concentration of these neurotransmitters, which is the basis for its antidepressant

effect.
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Caption: Mechanism of action of RS 8359 as a MAO-A inhibitor.

In Vitro Activity and Selectivity
RS 8359 is highly selective for MAO-A. Studies using mouse brain mitochondrial preparations

showed potent inhibition of 5-hydroxytryptamine (5-HT) deamination (a MAO-A mediated

process) but very weak inhibition of β-phenylethylamine (PEA) deamination (a MAO-B

mediated process).

Table 2: In Vitro MAO-A Inhibition by RS 8359
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Parameter Value Substrate Preparation Reference(s)

IC₅₀ (MAO-A) 0.52 µM 5-HT

Mouse brain

mitochondrial

prep.

[5][8][9]

% Inhibition

(MAO-B)
20% at 100 µM PEA

Mouse brain

mitochondrial

prep.

[8][9]

Selectivity Ratio

(MAO-A : MAO-

B)

~2200 : 1 - - [3][10]

Pharmacokinetics and Metabolism
The pharmacokinetics of RS 8359 are characterized by rapid oral absorption and significant

stereoselectivity in its metabolism and clearance.[11]

Stereoselective Pharmacokinetics
Following oral administration of racemic RS 8359, plasma concentrations of the (R)-enantiomer

are substantially higher than those of the (S)-enantiomer across all species tested, including

rats, mice, dogs, monkeys, and humans.[12] This is due to the rapid metabolism and clearance

of the (S)-enantiomer.[12]

Table 3: Stereoselective Exposure Following Racemic RS 8359 Administration

Species AUC (R) : AUC (S) Ratio Reference(s)

Rat 2.6 : 1 [12]

Mouse 3.8 : 1 [12]

Dog 31 : 1 [12]

Monkey 238 : 1 [12]

Human
(S)-enantiomer almost

negligible
[12]
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Metabolic Pathways: Oxidation and Chiral Inversion
The primary metabolic pathways for RS 8359 involve stereoselective oxidation and chiral

inversion.

2-Oxidation: The rapid clearance of the (S)-enantiomer is primarily due to its stereospecific

oxidation to a 2-keto metabolite.[13] This reaction is catalyzed by the cytosolic enzyme

aldehyde oxidase (AO).[13]

Chiral Inversion: A portion of the (S)-enantiomer undergoes chiral inversion to the more

stable (R)-enantiomer.[1][14] This process occurs via an oxidation-reduction cycle. The (S)-

enantiomer is first oxidized at the 7-hydroxy position to an intermediate 7-keto derivative.

This achiral ketone is then enantiospecifically reduced to form the (R)-enantiomer.[1] The

enzyme responsible for the enantiospecific reduction has been identified as 3α-

hydroxysteroid dehydrogenase (3α-HSD).[1]

(S)-RS 8359

2-Keto Metabolite

Aldehyde Oxidase
(Stereospecific Oxidation)

7-Keto Intermediate
(Achiral)

Oxidation

(R)-RS 8359

3α-HSD
(Enantiospecific Reduction)

Click to download full resolution via product page

Caption: Metabolic pathways of RS 8359, including stereoselective oxidation and chiral

inversion.

Key Experimental Protocols
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The following sections describe the general methodologies used in the preclinical evaluation of

RS 8359, as inferred from published abstracts. Note that detailed, step-by-step protocols for

replication are not available in the cited literature.

In Vitro MAO-A Inhibition Assay
This workflow outlines the general procedure for determining the IC₅₀ of RS 8359 against

MAO-A.
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Caption: General experimental workflow for the in vitro MAO-A inhibition assay.
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Objective: To determine the concentration of RS 8359 required to inhibit 50% of MAO-A

activity.

Methodology:

Enzyme Source: A mitochondrial preparation from mouse brain was used as the source of

MAO-A.[8]

Inhibition: Various concentrations of RS 8359 were pre-incubated with the mitochondrial

preparation.[8]

Reaction: The enzymatic reaction was initiated by adding a radiolabeled MAO-A substrate,

[¹⁴C]5-HT.[8]

Quantification: After a set incubation period, the reaction was stopped. The resulting ¹⁴C-

labeled metabolites were extracted and quantified using liquid scintillation counting.[8]

Data Analysis: The percentage of MAO-A inhibition was calculated for each concentration

of RS 8359 to determine the IC₅₀ value.[8]

Chiral Inversion Metabolism Study
Objective: To investigate the mechanism of chiral inversion from the (S)- to the (R)-

enantiomer.

Methodology:

Biological Matrix: Subcellular fractions (cytosolic and microsomal) from rat liver were used.

[1]

Oxidation Step: The (S)-enantiomer was incubated with the subcellular fractions in the

presence of cofactors (NADP for cytosolic enzymes, NAD for microsomal enzymes) to

observe its oxidation to the 7-keto intermediate.[1]

Reduction Step: The 7-keto intermediate was incubated with the subcellular fractions in

the presence of reducing cofactors (NADPH for cytosolic, NADH for microsomal) to

observe the formation of the (R)- and (S)-alcohols.[1]
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Analysis: The concentrations of the (R)- and (S)-enantiomers and the keto intermediate

were determined at various time points using a chiral HPLC method.

Enzyme Identification: The specific enzyme responsible for the enantiospecific reduction

(3α-HSD) was purified from rat liver cytosol and identified using nano-LC/MS/MS.[1]

Conclusion
RS 8359 is a potent and highly selective reversible MAO-A inhibitor. Its pharmacology is

distinguished by a favorable safety profile, avoiding the tyramine-induced hypertensive crisis

common to older MAOIs. The compound's pharmacokinetics are complex and stereoselective,

dominated by the rapid metabolism of the (S)-enantiomer via aldehyde oxidase and a unique

chiral inversion pathway to the more stable (R)-enantiomer, mediated by an oxidation-reduction

cycle involving 3α-HSD. These characteristics make RS 8359 an important molecule for

research into the treatment of depression and the study of stereoselective drug metabolism.

Further investigation would require access to more detailed quantitative data and replicable

experimental protocols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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